Macitentan Impurity 1

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification and quantification of impurities in an API, is a critical component of pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.comwisdomlib.org This process is not merely a quality control measure but a fundamental requirement for ensuring patient safety and the therapeutic effectiveness of a drug. pharmaffiliates.comcontractpharma.com

Global regulatory bodies, most notably the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances. wisdomlib.orgjpionline.org The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities based on established thresholds. pharmaffiliates.com These guidelines mandate that any impurity present above a certain level must be identified and, if necessary, toxicologically qualified. ijcrt.org Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce these standards to ensure that all pharmaceutical products meet rigorous safety and quality benchmarks before they reach the market. contractpharma.com

Regulatory Imperatives for Impurity Control (e.g., ICH Guidelines)

Macitentan as an Endothelin Receptor Antagonist (ERA)

Macitentan is a potent, orally active medication classified as a dual endothelin receptor antagonist (ERA). nih.govnih.gov It functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on the surface of smooth muscle cells. daicelpharmastandards.com

Macitentan is primarily indicated for the treatment of pulmonary arterial hypertension (PAH), a severe and progressive disease characterized by high blood pressure in the arteries of the lungs. nih.govdovepress.com By antagonizing the effects of ET-1, a potent vasoconstrictor, Macitentan helps to dilate the pulmonary blood vessels, thereby reducing the strain on the right side of the heart and improving symptoms and outcomes for patients with PAH. dovepress.comnih.gov Clinical studies have demonstrated that Macitentan can significantly reduce morbidity and mortality in PAH patients. dovepress.comjournalpulmonology.org

Therapeutic Applications of Macitentan in Pulmonary Arterial Hypertension (PAH)

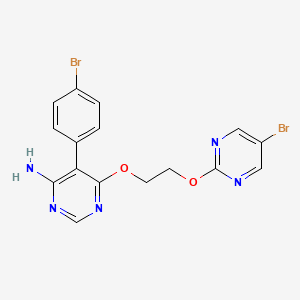

Definition and Classification of Macitentan Impurity 1

This compound is a known process-related impurity that can arise during the synthesis of Macitentan. bocsci.com It is also identified by the chemical name 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine. bocsci.comcleanchemlab.com As a process-related impurity, its formation is linked to the specific chemical reactions and raw materials used in the manufacturing process of the Macitentan API. bocsci.com The control of such impurities is a key focus of process development and optimization in pharmaceutical manufacturing to ensure the final drug substance meets the required purity specifications. ijsrst.comijsrst.com

Research Findings on this compound

| Characteristic | Finding |

|---|---|

| Chemical Name | 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine bocsci.comcleanchemlab.com |

| Synonyms | Despropylaminosulfonyl Macitentan; ACT 080803 bocsci.com |

| CAS Number | 1433875-21-8 bocsci.comcleanchemlab.com |

| Molecular Formula | C16H13Br2N5O2 bocsci.com |

| Molecular Weight | 467.11 g/mol bocsci.com |

| Classification | Process-related impurity bocsci.com |

| Analytical Detection | Can be detected and quantified using methods like High-Performance Liquid Chromatography (HPLC). chrom-china.comresearchgate.netresearchgate.net |

General Overview of Macitentan-Related Impurities

Impurities associated with Macitentan can be broadly categorized into two main types: process-related impurities and degradation products. bocsci.com

Process-Related Impurities: These are substances that arise during the synthesis of Macitentan. bocsci.com They can include unreacted starting materials, intermediates that did not fully convert to the final product, or byproducts from secondary reactions occurring alongside the primary synthesis pathway. bocsci.com The specific profile and quantity of these impurities are heavily dependent on the synthetic route and the controls implemented during the manufacturing process. daicelpharmastandards.com For instance, during the development of Macitentan, several process-related impurities have been detected by high-performance liquid chromatography (HPLC) and identified using liquid chromatography-mass spectrometry (LC-MS). ijsrst.comijsrst.com

Degradation Products: These impurities form when the drug substance degrades under various stress conditions such as exposure to acid, base, oxidation, heat, or light. chrom-china.com Studies have shown that Macitentan is particularly susceptible to degradation in acidic environments. bocsci.com Forced degradation studies are intentionally conducted to identify potential degradation products that could form during the shelf life of the drug product. chrom-china.comtandfonline.com

The control and monitoring of all Macitentan-related impurities are crucial, with stringent guidelines in place to limit their presence in the final drug substance. ijsrst.comdaicelpharmastandards.com

Specific Characterization of this compound

This compound is a known impurity associated with the API Macitentan. daicelpharmastandards.com It is a pharmaceutical analytical impurity used as a reference standard in quality control. nih.gov

The formal chemical name for this compound is 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine . pharmaffiliates.com

This compound is also known by several synonyms, which are listed in the table below.

The CAS Registry Number for this compound is 1433875-21-8 . bocsci.comnih.gov

Propriétés

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPQTGGEXKQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-21-8 | |

| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Origand Formation Pathways of Macitentan Impurity 1

Process-Related Impurities in Macitentan Synthesis

The manufacturing process of Macitentan involves a series of chemical transformations, each with the potential to generate undesired byproducts. google.com These process-related impurities can arise from a variety of sources, including unreacted starting materials, intermediates, and side reactions that occur concurrently with the main reaction. google.com The control of these impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. researchgate.net In the context of Macitentan synthesis, a number of impurities have been identified, with their formation being highly dependent on the specific synthetic route and the reaction conditions employed. iscientific.orgrsc.org

Identification of Precursors and Intermediates Leading to Macitentan Impurity 1

The formation of this compound, also known as Despropylaminosulfonyl Macitentan or ACT-080803, can be traced back to key intermediates in the Macitentan synthesis pathway. acs.orgdomainex.co.uk The structure of this impurity suggests the loss of the N'-propylsulfamide group from the Macitentan molecule and its replacement with a primary amine.

One of the primary synthetic routes to Macitentan involves the coupling of N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with ethylene glycol, followed by reaction with 5-bromo-2-chloropyrimidine. ijsrst.comresearchgate.net The key precursor that can lead to the formation of this compound is the Macitentan molecule itself or its immediate precursors under specific conditions that favor the cleavage of the sulfamide bond.

Metabolic studies of Macitentan have shown that a major degradation pathway involves the removal of the propylaminosulfone side chain to generate ACT-080803. iscientific.org This suggests that the sulfamide linkage is a potential site of lability. While this is a metabolic process, the conditions that lead to this transformation can also be present during chemical synthesis, particularly during work-up or purification steps involving acidic or basic conditions.

Reaction Conditions and Side Reactions Favoring Impurity Formation

The formation of this compound is significantly influenced by the reaction conditions employed during the synthesis of Macitentan. The sulfamide bond, while generally stable, can be susceptible to cleavage under certain conditions, leading to the formation of the corresponding amine.

The choice of solvents and reagents plays a critical role in the impurity profile of the final product. In the synthesis of Macitentan, various solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dimethylformamide (DMF) are utilized. researchgate.netnewdrugapprovals.org The presence of nucleophilic species or residual moisture in these solvents could potentially contribute to the hydrolysis of the sulfamide bond, especially at elevated temperatures.

The use of strong bases like potassium tert-butoxide and sodium hydride is common in several steps of the Macitentan synthesis. researchgate.netnewdrugapprovals.org While these reagents are intended to facilitate specific reactions, they can also promote side reactions. For instance, in the presence of any water, these strong bases can generate hydroxide ions, which can act as a nucleophile and attack the sulfonyl group, leading to the cleavage of the sulfamide bond.

Elevated temperatures and prolonged reaction times are often necessary to drive the reactions in Macitentan synthesis to completion. For example, the reaction of N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with ethylene glycol is often carried out at temperatures between 90-100°C for 24 to 70 hours. researchgate.net Such harsh conditions can increase the likelihood of side reactions and degradation of the product. The thermal stress on the Macitentan molecule or its intermediates can contribute to the cleavage of the sulfamide bond, leading to the formation of this compound. bocsci.com Studies on the forced degradation of Macitentan have indicated its sensitivity to thermal and hydrolytic stress, particularly in acidic conditions. domainex.co.ukbocsci.com

Influence of Solvents and Reagents

Specific Synthetic Routes and Their Impurity Profiles

Different synthetic strategies for Macitentan have been developed, each with its own characteristic impurity profile. iscientific.orgrsc.org The choice of a particular route can significantly impact the types and levels of impurities present in the final product.

Several synthetic pathways for Macitentan have been reported in the literature and patents. researchgate.netijsrst.comresearchgate.netnewdrugapprovals.org A common approach involves the sequential displacement of the two chlorine atoms of 5-(4-bromophenyl)-4,6-dichloropyrimidine. ijsrst.com

In one reported synthesis, N-propylsulfamide potassium salt is reacted with 5-(4-bromophenyl)-4,6-dichloropyrimidine to form N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide. researchgate.net This intermediate is then reacted with ethylene glycol, followed by a final coupling with 5-bromo-2-chloropyrimidine to yield Macitentan. researchgate.net During these steps, several impurities can be formed. For instance, unreacted 5-(4-bromophenyl)-4,6-dichloropyrimidine can react with two molecules of ethylene glycol to form a di-substituted impurity. ijsrst.com

The formation of this compound is plausible in the later stages of this synthesis, particularly during the reaction with ethylene glycol at high temperatures or during the final coupling step and subsequent work-up. Any conditions that promote hydrolysis can lead to the cleavage of the N'-propylsulfamide group to form the primary amine of Impurity 1. While not always explicitly reported as a process-related impurity in every synthetic scheme, its known existence as a stable hydrolysis product makes its formation during synthesis a significant consideration for process optimization and control.

Data Tables

Table 1: Key Intermediates and Reagents in Macitentan Synthesis

| Compound/Reagent | Role in Synthesis | Potential for Impurity Formation |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Starting Material | Can lead to di-substituted impurities if both chlorine atoms react with the same nucleophile. ijsrst.com |

| N-propylsulfamide | Building Block | Source of the N'-propylsulfamide group in Macitentan. |

| Ethylene glycol | Reagent | Introduces the ethoxy linker; can react with unreacted starting materials to form impurities. ijsrst.com |

| Potassium tert-butoxide / Sodium hydride | Base | Promotes desired reactions but can also facilitate side reactions and hydrolysis if water is present. researchgate.netnewdrugapprovals.org |

| N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | Intermediate | Precursor to Macitentan; can undergo side reactions. |

| 5-bromo-2-chloropyrimidine | Reagent | Final building block to be coupled. |

Table 2: Influence of Reaction Conditions on Impurity Formation

| Parameter | Condition | Potential Impact on Impurity Formation |

| Solvent | DMSO, THF, DMF | Residual moisture can lead to hydrolysis of the sulfamide bond. researchgate.netnewdrugapprovals.org |

| Reagents | Strong bases (e.g., KOtBu, NaH) | Can generate nucleophilic species (e.g., OH-) that attack the sulfonyl group. researchgate.netnewdrugapprovals.org |

| Temperature | High temperatures (90-100°C) | Increases the rate of side reactions and degradation, including cleavage of the sulfamide bond. researchgate.netbocsci.com |

| Reaction Time | Prolonged (24-70 hours) | Increases the exposure of the product and intermediates to harsh conditions, favoring impurity formation. researchgate.net |

| pH | Acidic or Basic | Macitentan is prone to hydrolysis under acidic conditions, which can occur during work-up. bocsci.com |

Novel Approaches to Reduce Impurity Formation During Synthesis

To minimize the formation of impurities like this compound during synthesis, several novel approaches can be implemented. Optimization of reaction conditions, such as temperature, is crucial. Maintaining ideal temperatures can prevent the thermal degradation of intermediates, thereby reducing the generation of certain impurities. bocsci.com

The use of real-time analytical methods, including in-line High-Performance Liquid Chromatography (HPLC) or Near-Infrared (NIR) spectroscopy, allows for the continuous monitoring of the reaction. bocsci.com This enables prompt adjustments to reaction parameters if impurity levels begin to rise. bocsci.com

Furthermore, refining the purification process is a key strategy. Techniques such as controlled crystallization, where the cooling rate is carefully managed, can yield purer crystals by preventing the entrapment of impurities within the crystal lattice. bocsci.com Fractional distillation can also be employed to separate volatile impurities based on differences in boiling points. bocsci.com A patented method for refining high-purity Macitentan involves heating and dissolving the crude product in a freshly boiled solvent in the absence of light, followed by activated carbon treatment, filtration, and a two-step crystallization process at controlled temperatures. google.com

Degradation Pathways of Macitentan Yielding Impurity 1

Macitentan can degrade under various stress conditions, leading to the formation of several degradation products, including Impurity 1. researchgate.net Understanding these degradation pathways is vital for establishing appropriate storage conditions and ensuring the stability of the final drug product. researchgate.netchrom-china.comchrom-china.com

Forced Degradation Studies and Conditions

Forced degradation, or stress testing, is intentionally performed to identify potential degradation products and pathways. researchgate.nettandfonline.com These studies expose the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, and various pH levels. chrom-china.comnih.gov

Studies have shown that Macitentan is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netnih.govresearchgate.net However, it has demonstrated stability under neutral hydrolysis, thermal, and photolytic stress. researchgate.netsamipubco.com The major degradation products are often formed through the cleavage of the sulfamide or bromopyrimidine groups. bocsci.com

The table below summarizes the conditions used in various forced degradation studies of Macitentan.

| Stress Condition | Reagent/Parameters | Temperature | Duration |

| Acidic Hydrolysis | 1 N HCl | 80°C | 15 min |

| Basic Hydrolysis | 1 N NaOH | 25°C | 45 min |

| Oxidative Degradation | 6% (v/v) H₂O₂ | 80°C | 15 min |

| Thermal Degradation | - | 105°C | 16 h |

Table 1: Summary of Forced Degradation Conditions for Macitentan. chrom-china.comnih.gov

Macitentan demonstrates significant degradation under acidic conditions. researchgate.netsamipubco.com Studies involving exposure to 1 N hydrochloric acid (HCl) at 80°C for 15 minutes resulted in the formation of degradation products. chrom-china.comnih.gov Another study observed notable degradation when Macitentan was refluxed with 0.1 M HCl for 4 hours at 80°C. samipubco.com The primary degradation pathway under acidic conditions often involves the cleavage of the propylsulfamide and/or bromopyrimidine groups. bocsci.com In one study, a degradation product was observed at a retention factor (Rf) of 0.47 ± 0.02 under acidic conditions. samipubco.com

Similar to acidic conditions, Macitentan is also susceptible to degradation in basic environments. researchgate.netsamipubco.com Exposure to 1 N sodium hydroxide (NaOH) at 25°C for 45 minutes led to degradation. chrom-china.comnih.gov Refluxing Macitentan with 0.1 M NaOH for 4 hours at 80°C also caused significant degradation, with one study indicating that degradation was more pronounced under alkaline conditions compared to acidic conditions. samipubco.com A degradation product with a retention factor (Rf) of 0.47 ± 0.02 was also observed under basic hydrolysis. samipubco.com

Oxidative stress can also lead to the degradation of Macitentan. researchgate.net Studies have been conducted using 6% (v/v) hydrogen peroxide (H₂O₂) at 80°C for 15 minutes. chrom-china.comnih.gov While some studies report slight degradation under oxidative conditions, others have found Macitentan to be stable. tandfonline.comresearchgate.netsamipubco.com The discrepancy may be due to different experimental conditions.

Macitentan has generally been found to be stable under thermal stress. researchgate.nettandfonline.comsamipubco.com One study involved subjecting the drug to a temperature of 105°C for 16 hours, with results indicating stability. chrom-china.comnih.gov Another study at 80°C for 4 hours also showed no significant degradation. samipubco.com However, some research suggests that Macitentan tablets are sensitive to thermal conditions. researchgate.netchrom-china.comchrom-china.com

Photolytic Degradation

The behavior of Macitentan under exposure to light, a process known as photolysis, has been a subject of multiple stability studies, with varied outcomes. Forced degradation studies, which are conducted to understand how a drug substance breaks down under stress, are a key part of this analysis. In some studies, Macitentan was found to be stable under photolytic conditions. nih.govresearchgate.net For instance, one investigation subjected Macitentan to sunlight for four hours and reported that no degradation products were found. tandfonline.com

However, other research has identified a specific and unique degradation product that forms exclusively under photolytic stress. bocsci.com This impurity, identified as Compound 21, is reported to be the result of the photolytic cleavage of the bromine-pyrimidine bond within the Macitentan molecule. bocsci.com The conditions for photolytic testing are often standardized according to International Conference on Harmonization (ICH) guidelines, involving exposure to UV light at 200 Wh/m² and fluorescent light at 1.2 million lux-hours. chrom-china.comnih.gov The discrepancy in findings highlights the sensitivity of photolytic degradation pathways to specific experimental conditions.

Table 1: Summary of Photolytic Degradation Findings for Macitentan

| Finding | Stress Condition | Result | Source(s) |

|---|---|---|---|

| Formation of Photolytic Degradation Product | Photolytic Stress | Formation of "Compound 21" via cleavage of the bromine-pyrimidine link. | bocsci.com |

| Stability under Photolysis | Exposure to UV light (200 Wh/m²) and fluorescent light (1.2 million lux·h). | No significant degradation observed in some studies. | chrom-china.comnih.gov |

| Stability under Photolysis | Acidic, basic, neutral hydrolysis, oxidation, photolysis, and thermal conditions. | Found to be stable under photolytic conditions. | nih.govresearchgate.net |

| Stability under Photolysis | Exposure to sunlight for 4 hours. | No degradation products were found. | tandfonline.com |

Stability Issues of Macitentan in Dosage Forms Related to Impurity 1 Formation

Macitentan, particularly when formulated into its final tablet dosage form, is known to have stability challenges. chrom-china.comnih.govccspublishing.org.cnchrom-china.com These stability issues can lead to the generation of a significant number of degradation products when the drug is subjected to various stress conditions, such as changes in pH and temperature. bocsci.comresearchgate.net The process of identifying and quantifying these impurities is crucial for ensuring the quality and safety of the medication. researchgate.net

Forced degradation studies are the primary method for investigating these stability issues. Research indicates that Macitentan tablets are particularly sensitive to hydrolytic (acid and alkali) and thermal conditions. chrom-china.comnih.govresearchgate.net While photolytic degradation is less pronounced compared to hydrolysis, the potential for impurity formation necessitates its evaluation. chrom-china.comnih.gov The formation of any impurity, generically or specifically named "Impurity 1" in an analysis, is a direct consequence of the drug substance's degradation under these stresses. The development of robust, stability-indicating analytical methods is therefore essential for separating and quantifying the parent drug from its various impurities that may form in the dosage form. chrom-china.com

Table 2: Forced Degradation Studies and Stability of Macitentan Tablets

| Stress Condition | Parameters | Sensitivity/Result | Source(s) |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 80°C for 15 min | Sensitive, significant degradation observed. | chrom-china.comnih.govresearchgate.net |

| Base Hydrolysis | 1 N NaOH at 25°C for 45 min | Sensitive, significant degradation observed. | chrom-china.comnih.govresearchgate.net |

| Oxidation | 6% (v/v) H₂O₂ at 80°C for 15 min | Slight degradation to stable, depending on the study. | nih.govchrom-china.com |

| Thermolysis | Dry heat at 105°C for 16 hours | Sensitive, degradation observed. | chrom-china.comnih.govresearchgate.net |

| Photolysis | UV light (200 Wh/m²) & Fluorescent light (1.2 million lux·h) | Generally stable, though one unique photolytic degradant is reported. | bocsci.comchrom-china.comnih.gov |

Degradation Products Sharing Structural Similarities with Impurity 1

Beyond the specific photolytic degradant, a variety of other impurities can arise from Macitentan. These compounds often share structural similarities because they are formed through common chemical degradation pathways. The most prevalent degradation routes involve the cleavage of either the bromopyrimidine or the propylsulfamide groups from the parent molecule. bocsci.com

A review of the literature reveals several identified degradation products (DPs) and process-related impurities (PRIs) that share features such as a modified core structure. bocsci.com For example, some impurities arise from the substitution of a functional group, such as in Compounds 13 and 19, where the ethoxy group is replaced by a hydroxyl group. bocsci.com Others, like Compounds 11 and 12, are classified as both DPs and PRIs. bocsci.com These structurally related compounds underscore the chemical liabilities of the Macitentan molecule and the various pathways through which impurities can form.

Table 3: Macitentan Degradation Products with Structural Similarities

| Compound ID | Classification | Formation Pathway / Structural Feature | Source(s) |

|---|---|---|---|

| Compound 21 | Degradation Product (DP) | Formed by photolytic cleavage of the bromine-pyrimidine link. | bocsci.com |

| Compounds 13 & 19 | Degradation Product (DP) | Result from the replacement of the ethoxy group with a hydroxyl group. | bocsci.com |

| Compounds 11 & 12 | DP & Process-Related Impurity (PRI) | Share structural similarities and contain a diether group. | bocsci.com |

| Compounds 14 & 20 | Degradation Product (DP) | Characterized by the presence of an olefin ether in their structures. | bocsci.com |

| Compounds 15, 17, & 18 | Degradation Product (DP) | Contain a chloro ether functional group. | bocsci.com |

| General Pathway | Degradation Products (DPs) | Formed by the removal of the propylsulfamide group. | bocsci.com |

Analytical Methodologies for the Detection and Quantification of Macitentan Impurity 1

Chromatographic Techniques for Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating and quantifying impurities in drug substances and products. chrom-china.comnih.govchrom-china.com These techniques offer high resolution and sensitivity, which are essential for detecting trace amounts of impurities like Macitentan Impurity 1.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable HPLC method is a multi-step process that involves the careful selection and optimization of various parameters to achieve the desired separation of Macitentan and its impurities. chrom-china.comnih.govchrom-china.cominnovareacademics.inresearchgate.netjetir.orginnovareacademics.inijsrst.comsphinxsai.comactascientific.comlcms.cziajpr.comresearchgate.netbocsci.com A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products, including this compound. chrom-china.comnih.govchrom-china.comijsrst.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for the analysis of Macitentan and its impurities. chrom-china.comnih.govresearchgate.netsphinxsai.comactascientific.comlcms.cziajpr.comtandfonline.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is well-suited for the separation of moderately polar to non-polar compounds like Macitentan and its related substances. Several studies have reported the successful development of RP-HPLC methods for the impurity profiling of Macitentan. nih.govresearchgate.net

The choice of the stationary phase is a critical factor in achieving optimal separation. For Macitentan impurity analysis, C18 and C8 columns are frequently utilized. ijsrst.comsphinxsai.comlcms.cz

C18 (Octadecylsilyl) columns are the most popular choice due to their high hydrophobicity, which provides excellent retention and separation for a wide range of non-polar compounds. Several methods have been developed using C18 columns for the analysis of Macitentan and its impurities. ijsrst.comtandfonline.comgoogle.compatsnap.comgrafiati.comresearchgate.net For instance, an Ascentis Express® C18 column (4.6 mm x 100 mm, 2.7 µm) was used to separate nine process-related and degradation impurities of Macitentan. ijsrst.com Another method employed an Inertsil C18 column (150 × 4.6 mm, 5 μm) for the selective separation of the drug and its degradation products. tandfonline.com

C8 (Octylsilyl) columns are less hydrophobic than C18 columns and are often used when a shorter retention time is desired or for compounds that are too strongly retained on a C18 column. An Inertsil C8 column (250 x 4.6 mm, 5 µm) has been successfully used to achieve chromatographic separation of Macitentan and its impurities within 70 minutes. innovareacademics.inresearchgate.netinnovareacademics.in A Zorbax SB C8 column (150mm×4.6mm, 5µm) has also been reported for the quantitative analysis of Macitentan. jetir.org

The selection between C18 and C8 columns depends on the specific impurities being targeted and the desired chromatographic resolution and run time.

The composition of the mobile phase plays a pivotal role in controlling the retention and elution of analytes. For the separation of Macitentan and its impurities, binary solvent systems are commonly employed, typically consisting of an aqueous component and an organic modifier. chrom-china.comnih.govresearchgate.netijsrst.comsphinxsai.comactascientific.comlcms.cziajpr.comtandfonline.com

Organic Modifiers: Acetonitrile is a frequently used organic solvent in the mobile phase due to its low viscosity and UV transparency. nih.govresearchgate.netinnovareacademics.inijsrst.comsphinxsai.comactascientific.comiajpr.comtandfonline.comgoogle.compatsnap.combocsci.com Methanol is another organic modifier that can be used in combination with acetonitrile. ijsrst.com

Aqueous Phase and pH: The aqueous component often contains a buffer to control the pH, which is crucial for the ionization state of the analytes and, consequently, their retention behavior. Ammonium acetate buffer is a common choice. innovareacademics.inresearchgate.netinnovareacademics.iniajpr.combocsci.com The pH of the mobile phase is a critical parameter to optimize. For instance, one method utilized an ammonium acetate buffer with the pH adjusted to 4.5 with glacial acetic acid. innovareacademics.inresearchgate.netinnovareacademics.in Another method used a phosphate buffer. ijsrst.com The use of volatile buffers like ammonium acetate or formic acid is also advantageous when the HPLC system is coupled with a mass spectrometer (LC-MS) for impurity identification. sphinxsai.comgoogle.com

The ratio of the organic modifier to the aqueous phase is carefully adjusted to achieve the desired separation. For example, a mobile phase of 0.1% formic acid and acetonitrile in a 20:80 v/v ratio has been used. sphinxsai.com Another method employed a mixture of acetonitrile and 10mM ammonium acetate in a 40:60 v/v ratio. iajpr.com

To effectively separate a complex mixture of compounds with varying polarities, such as Macitentan and its multiple impurities, a gradient elution program is often necessary. chrom-china.comnih.govresearchgate.netijsrst.comactascientific.comlcms.cziajpr.comtandfonline.com Gradient elution involves changing the composition of the mobile phase during the chromatographic run. This allows for the elution of a wide range of compounds with good peak shape and resolution within a reasonable timeframe.

Several studies have detailed specific gradient elution programs for Macitentan impurity analysis. For example, one method utilized a binary solvent-based gradient elution to quantify impurities in Macitentan tablets. chrom-china.comnih.govchrom-china.combocsci.com Another study reported a gradient program with a total run time of 70 minutes using a mobile phase of ammonium acetate buffer and acetonitrile. innovareacademics.inresearchgate.netinnovareacademics.in A different gradient program was developed with a shorter run time of 35 minutes using a phosphate buffer and a mixture of acetonitrile and methanol. ijsrst.com The specific gradient profile, including the initial and final mobile phase compositions and the rate of change, is optimized to achieve the best separation of all relevant peaks. researchgate.nettandfonline.compatsnap.comgrafiati.com

| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient Program (Time (min) / %B) | Flow Rate (mL/min) | Run Time (min) |

|---|---|---|---|---|---|---|

| tandfonline.com | Inertsil C18 (150 × 4.6 mm, 5 μm) | 0.02% TFA | Acetonitrile | 0–2/15, 2–4/50, 4–12/85, 12–15/85, 15–17/15, 17–20/15 | 1 | 20 |

| innovareacademics.inresearchgate.netinnovareacademics.in | Inertsil C8 (250*4.6 mm, 5 µm) | Ammonium acetate (pH 4.5) | Acetonitrile | Not explicitly detailed, but a 70-minute gradient elution | 1.5 | 70 |

| ijsrst.com | Ascentis Express® C18 (4.6 mm x 100 mm, 2.7 µ) | Phosphate buffer | Acetonitrile and Methanol | Not explicitly detailed, but a 35-minute runtime | 1.0 | 35 |

| researchgate.net | Not specified | Not specified | Acetonitrile | 0.01/10.0, 10.00/55.0, 20.00/65.0, 30.00/75.0, 38.00/75.0, 40.00/10.0, 48.00/10.0 | 1.0 | 48 |

The final step in HPLC method development is the selection of an appropriate detection wavelength. For compounds containing chromophores, such as Macitentan and its impurities, a UV-Vis or Photodiode Array (PDA) detector is commonly used. sphinxsai.comlcms.czresearchgate.net

The optimal detection wavelength is chosen to ensure high sensitivity for both the main component and the impurities. A PDA detector is particularly useful as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. lcms.cz The selection of the wavelength is based on the UV absorption maxima of the compounds of interest.

Several different detection wavelengths have been reported for the analysis of Macitentan and its impurities:

215 nm: This wavelength was used in a method employing a core-shell C18 column. ijsrst.com Another method also found 217 nm to be a preferable wavelength. actascientific.com

255 nm: A study utilizing an Inertsil column with an ammonium acetate and acetonitrile mobile phase set the detection wavelength to 255 nm. iajpr.com

260 nm: This wavelength was chosen in a method that analyzed 18 known impurities of Macitentan. researchgate.netpatsnap.comgrafiati.com

266 nm: An RP-HPLC method for Macitentan and its degradation impurities used a detection wavelength of 266 nm. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net

280 nm: In one LC-MS compatible method, the chromatograms were monitored at a λmax of 280 nm. tandfonline.com

The choice of wavelength can impact the sensitivity of the method for different impurities, and therefore must be carefully selected and justified during method validation.

| Wavelength (nm) | Reference | Notes |

|---|---|---|

| 215 | ijsrst.com | Used with a core-shell C18 column. |

| 217 | actascientific.com | Considered preferable for the perseverance of Macitentan. |

| 255 | iajpr.com | Used with an Inertsil column and ammonium acetate/acetonitrile mobile phase. |

| 260 | researchgate.netpatsnap.comgrafiati.com | Chosen for a method analyzing 18 known impurities. |

| 266 | innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net | Utilized in an RP-HPLC method for degradation impurities. |

| 280 | tandfonline.com | Monitored in an LC-MS compatible method. |

Gradient Elution Programs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the definitive identification and confirmation of impurities in pharmaceutical compounds. Its high sensitivity and specificity allow for the detection of trace-level impurities and the elucidation of their chemical structures.

During the process development of Macitentan, several related substances, including Impurity 1, have been detected by High-Performance Liquid Chromatography (HPLC). ijsrst.comijsrst.com LC-MS is subsequently employed to identify these impurities. ijsrst.comijsrst.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of confidence in structural confirmation. tandfonline.com

In a typical LC-MS/MS workflow, the sample is first separated by the liquid chromatography system. The individual components, including the API and any impurities, then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. For further structural information, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This process, known as tandem mass spectrometry or MS/MS, generates a unique fragmentation pattern that acts as a chemical fingerprint for the molecule. tandfonline.comresearchgate.net

For the analysis of Macitentan and its impurities, a reverse-phase HPLC method is often developed. tandfonline.com The use of a C18 column is common for achieving good separation. tandfonline.comresearchgate.net To ensure compatibility with mass spectrometry, volatile buffers and optimized mobile phase compositions are crucial. tandfonline.com

Mass Spectrometric Fragmentation Patterns

The structural elucidation of this compound is heavily reliant on the interpretation of its mass spectrometric fragmentation pattern. By subjecting the impurity to tandem mass spectrometry (MS/MS), a unique set of product ions is generated from the precursor ion. This fragmentation pattern provides critical clues about the molecule's structure.

For instance, in the analysis of Macitentan and its degradation products, the fragmentation pathway of the parent drug is first established to aid in the characterization of the impurities. researchgate.net The mass spectrum of Macitentan, which has a molecular weight of approximately 588.3 g/mol , and its fragmentation pattern serve as a reference. daicelpharmastandards.com For example, one study reported the use of an atmospheric pressure chemical ionization (APCI) source in positive ion mode for the analysis of Macitentan, monitoring the mass transition from m/z 589.1 to 203.3. bg.ac.rs

When analyzing impurities, the observed mass-to-charge ratio of the impurity's molecular ion provides the first piece of information. Subsequent fragmentation helps to pinpoint the specific structural modifications compared to the parent drug. For example, the loss of a particular functional group would result in a characteristic neutral loss in the mass spectrum. By carefully analyzing the m/z values of the fragment ions, a probable structure for the impurity can be proposed. ijsrst.comtandfonline.com This proposed structure can then be confirmed by synthesizing the impurity and comparing its chromatographic and spectral data with that of the impurity found in the drug substance. ijsrst.com

Application in Impurity Identification and Characterization

The application of LC-MS/MS is fundamental in the comprehensive impurity profiling of Macitentan. scite.ai During process development, HPLC analysis may reveal the presence of unknown peaks. ijsrst.com LC-MS is then utilized to obtain the mass of these unknown impurities, which is a critical first step in their identification. ijsrst.comijsrst.com

Based on the mass spectral data, including the accurate mass measurement and the fragmentation pattern, probable structures for the impurities can be predicted. ijsrst.com In one study, four process-related impurities of Macitentan were detected by HPLC, and their structures were subsequently identified using LC-MS. ijsrst.comijsrst.com These impurities were then synthesized and their identity was confirmed by spiking them into the drug substance and re-analyzing by HPLC. ijsrst.com

This approach of using LC-MS for initial identification followed by synthesis and confirmation is a robust strategy for the characterization of pharmaceutical impurities. It ensures that any potential impurities are well-understood and can be controlled within acceptable limits as mandated by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ijsrst.com

Method Validation Parameters According to ICH Guidelines (Q2(R1))

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. ijsrst.comactascientific.comijsrst.com The validation of methods for the analysis of Macitentan and its impurities must adhere to these guidelines to ensure the reliability and accuracy of the results. ijsrst.comactascientific.comchrom-china.com

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ijsrst.comactascientific.com These parameters collectively ensure that the analytical method is reliable for the routine quality control of Macitentan. actascientific.com

Specificity and Selectivity (Separation from Drug and Other Impurities)

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. ijsrst.com In the context of this compound analysis, this means the method must be able to separate the impurity from the main drug, Macitentan, as well as from other potential process-related and degradation impurities. ijsrst.comijsrst.com

To demonstrate specificity, a developed HPLC method is challenged by analyzing samples of Macitentan that have been spiked with its known impurities, including Impurity 1. ijsrst.com The method is considered specific if it can resolve all these components from each other, showing no interference between the peaks in the chromatogram. ijsrst.comchrom-china.com Forced degradation studies are also a crucial part of establishing specificity. ijsrst.comchrom-china.com In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. ijsrst.comchrom-china.com The analytical method must be able to separate the main drug peak from any degradation products that are formed, demonstrating its stability-indicating nature. ijsrst.comchrom-china.com The use of a photodiode array (PDA) detector can help to assess the purity of the Macitentan peak in stressed samples. ijsrst.com

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijsrst.comactascientific.com The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijsrst.comactascientific.com

To determine linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. actascientific.com The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (typically r² ≥ 0.99) indicates a strong linear relationship. actascientific.comchrom-china.com For instance, one study on Macitentan analysis demonstrated linearity over a concentration range of 0.1 to 20 µg/mL with a correlation coefficient of 0.997. actascientific.com Another study reported linearity for Macitentan impurities with a correlation coefficient of r² ≥ 0.9966. chrom-china.comchrom-china.com

The data from a linearity study can be presented in a table format:

| Concentration (µg/mL) | Peak Area |

| Level 1 | Area 1 |

| Level 2 | Area 2 |

| Level 3 | Area 3 |

| Level 4 | Area 4 |

| Level 5 | Area 5 |

| Level 6 | Area 6 |

| This is an example table and does not contain real data. |

Accuracy and Recovery Studies

Accuracy is the closeness of the test results obtained by the method to the true value. ijsrst.comactascientific.com It is often determined through recovery studies by adding a known amount of the impurity to a sample matrix and analyzing the recovery. ijsrst.comactascientific.com

For the determination of the accuracy of the analytical method for this compound, recovery studies are performed at multiple concentration levels. ijsrst.com Typically, the impurity is spiked into the drug substance at different levels, such as the limit of quantitation (LOQ), 50%, 100%, and 150% of the specification limit. ijsrst.com The samples are then analyzed in triplicate, and the percentage recovery is calculated. ijsrst.com The acceptance criterion for recovery is often set between 80.0% and 120.0%. ijsrst.com For example, one study reported recovery values for Macitentan impurities ranging from 85% to 115%. chrom-china.comchrom-china.com Another study on Macitentan analysis showed recoveries between 98.28% and 101.86%. actascientific.com

The results of an accuracy study can be summarized in a table:

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| LOQ | X | Y | (Y/X) * 100 |

| 50% | A | B | (B/A) * 100 |

| 100% | C | D | (D/C) * 100 |

| 150% | E | F | (F/E) * 100 |

| This is an example table and does not contain real data. |

Precision (Repeatability and Intermediate Precision)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. fda.gov It is typically assessed at two levels: repeatability and intermediate precision. fda.govut.ee

Repeatability evaluates precision over a short interval of time under the same operating conditions. ut.ee For the analysis of Macitentan and its impurities, including Impurity 1, repeatability is often determined by performing multiple injections of a standard solution. One study demonstrated the system precision by injecting a standard solution of Macitentan six times, with the relative standard deviation (%RSD) for Macitentan and all its process-related impurities falling between 0.28% and 2.18%. ijsrst.com Another method reported an instrumental precision with a %RSD of 1.14% based on six injections of a 10 µg/ml Macitentan solution. actascientific.com

Intermediate precision assesses variations within the same laboratory, but over a longer period, considering factors like different analysts, different equipment, and different days. fda.govut.ee This provides a more realistic measure of a method's variability in a real-world setting. For the analysis of Macitentan impurities, one method involved preparing six separate test sample solutions of Macitentan spiked with related impurities at the specification level. The %RSD for each impurity was found to be between 0.72% and 2.44%. ijsrst.com Another study evaluated intra-day and inter-day precision for Macitentan analysis, reporting %RSD values of 0.64 - 1.21 and 0.34 - 1.27, respectively. actascientific.com A high-performance thin-layer chromatography (HPTLC) method also demonstrated good precision with %RSD values calculated for intra-day, inter-day, and repeatability of sample application and measurement. samipubco.com

The following table summarizes the precision data from various studies:

| Precision Type | Parameter | Concentration/Level | Number of Replicates | Result (%RSD) |

| System Precision | Peak Area | Standard Solution | 6 | 0.28 - 2.18 ijsrst.com |

| Method Precision | Impurity Content | Specification Level | 6 | 0.72 - 2.44 ijsrst.com |

| Instrumental Precision | Peak Area | 10 µg/ml | 6 | 1.14 actascientific.com |

| Intra-day Precision | Peak Area | 0.1, 5, 20 µg/ml | 3 | 0.64 - 1.21 actascientific.com |

| Inter-day Precision | Peak Area | 0.1, 5, 20 µg/ml | 3 | 0.34 - 1.27 actascientific.com |

| Method Precision | Assay | 200, 250, 300 ng/band | 6 | <2 samipubco.com |

These results, with %RSD values generally well below 5%, indicate that the analytical methods developed for Macitentan and its impurities are highly precise and reliable for routine quality control. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with accuracy and precision. fda.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov These parameters are crucial for assessing the sensitivity of an analytical method for impurity analysis.

Several studies have established the LOD and LOQ for Macitentan and its impurities using various methods. One RP-HPLC method determined the LOD and LOQ for Macitentan and its process-related impurities (Imp-1 to Imp-9) to be in the range of 0.012%-0.013% and 0.036%-0.038%, respectively. ijsrst.com Another study reported an LOD of 0.15 ppm and an LOQ of 0.45 ppm for Macitentan and its impurities. researchgate.netgrafiati.com A different RP-HPLC-PDA method found the LOD and LOQ for Macitentan to be 0.4042 µg/mL and 1.225 µg/mL, respectively. iajpr.com

The table below presents a compilation of LOD and LOQ values from different analytical methods:

| Analyte | Method | LOD | LOQ |

| Macitentan and Impurities (Imp-1 to Imp-9) | RP-HPLC | 0.012% - 0.013% ijsrst.com | 0.036% - 0.038% ijsrst.com |

| Macitentan and Impurities | RP-HPLC | 0.15 ppm researchgate.netgrafiati.com | 0.45 ppm researchgate.netgrafiati.com |

| Macitentan | RP-HPLC-PDA | 0.4042 µg/mL iajpr.com | 1.225 µg/mL iajpr.com |

| Macitentan | LC-MS/MS | - | 0.08 µg/mL tandfonline.com |

| Macitentan | HPLC | 0.005 µg/ml actascientific.com | 0.01 µg/ml actascientific.com |

| Macitentan | HPTLC | - | - samipubco.com |

The low LOD and LOQ values achieved by these methods demonstrate their high sensitivity, enabling the detection and quantification of even trace amounts of this compound.

Robustness of Analytical Methods

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters. chrom-china.comnih.gov This provides an indication of its reliability during normal usage. chrom-china.comnih.gov For the analysis of Macitentan and its impurities, robustness is typically evaluated by intentionally altering parameters such as flow rate, column temperature, mobile phase composition, and detection wavelength. jetir.orgijsrst.com

Several studies have confirmed the robustness of the analytical methods for Macitentan. In one study, deliberate changes to flow rate, column oven temperature, wavelength, and filters resulted in no significant changes in the analytical results, with all outcomes remaining within the acceptable range as per ICH guidelines. jetir.org Another stability-indicating HPLC method demonstrated substantial robustness with recoveries ranging from 85% to 115% and linearity with r² ≥ 0.9966 despite variations in analytical conditions. chrom-china.comnih.govresearchgate.net The method was also found to be robust after small, deliberate changes in flow rate, mobile phase ratio, and detection wavelength, with the %RSD remaining less than 2%. actascientific.com

The following table illustrates typical parameters varied during robustness testing of an HPLC method for Macitentan analysis:

| Parameter | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 5 °C |

| Mobile Phase Composition | ± 2% organic phase |

| Detection Wavelength | ± 2 nm |

The consistent performance of these methods under varied conditions underscores their robustness and suitability for routine quality control in a pharmaceutical setting. researchgate.netchrom-china.comnih.govresearchgate.net

Application of Impurity Standards and Reference Materials

The use of well-characterized impurity standards and reference materials is fundamental to the accurate identification and quantification of impurities in drug substances and products. aquigenbio.com

Preparation and Characterization of this compound Standard Substances

The synthesis and characterization of this compound are essential for its use as a reference standard. ijsrst.comijsrst.com One patented method describes the preparation of a Macitentan impurity standard, 1,2-di[[N-[5-(4-bromophenyl)]-N'-propanesulfonamide-6-oxo]pyrimidyl] ethyl diether, by condensing 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propanesulfonamide, and ethylene glycol. patsnap.com The resulting crude product is then refined to achieve a purity of over 99.0%. patsnap.com This high-purity standard can then be used for the qualitative and quantitative analysis of this impurity in Macitentan raw materials and final products. patsnap.com

Commercially available Macitentan impurity standards are often supplied with a comprehensive Certificate of Analysis (CoA). daicelpharmastandards.com This document provides detailed characterization data obtained through various analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and HPLC purity analysis, ensuring the identity and purity of the standard. daicelpharmastandards.com

Use of Internal Standards in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, the blank, and calibration standards. The use of an IS can improve the precision and accuracy of the analysis by compensating for variations in sample preparation and instrument response.

For the analysis of Macitentan, various compounds have been utilized as internal standards. In one UPLC-MS/MS method, Bosentan was used as the internal standard for the determination of Macitentan in pharmaceutical formulations. grafiati.com Another study mentions the use of this compound itself as an internal standard for detecting the concentration of Macitentan in plasma. bocsci.com The selection of an appropriate internal standard is critical and depends on the analytical technique and the matrix being analyzed.

Toxicological and Safety Assessment of Macitentan Impurity 1

In Silico Toxicity Prediction and Risk Assessment

In silico toxicology, which uses computational models to predict the potential toxicity of chemical substances, is an essential first step in evaluating impurities. This approach helps in prioritizing substances for further testing and in risk assessment.

While a comprehensive in silico analysis specifically for Macitentan Impurity 1 is not publicly documented, studies have been conducted on macitentan-related compounds and degradation products. One such study evaluated 35 different compounds related to macitentan for their potential mutagenicity, carcinogenicity, irritation, and reproductive effects using various computational platforms. researchgate.net The study identified five compounds of potential concern, though it does not explicitly name this compound among them. researchgate.net

Another theoretical toxicity prediction noted that certain degradation products containing a diether group had a high potential for irritability, while others with a chloro ether moiety showed a medium risk for mutagenicity and high risks for irritation, tumorigenicity, and reproductive harm. bocsci.com The relevance of these findings to this compound, which has the chemical name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine, would depend on a detailed structural comparison and specific analysis. bocsci.com

A Material Safety Data Sheet (MSDS) for this compound indicates that data for several key toxicological endpoints are not available. cleanchemlab.com

Table 1: Summary of Available Toxicological Data for this compound

| Toxicological Endpoint | Finding | Source |

|---|---|---|

| Acute Toxicity (Oral LD50) | No data available | cleanchemlab.com |

| Skin Corrosion/Irritation | No data available | cleanchemlab.com |

| Serious Eye Damage/Irritation | No data available | cleanchemlab.com |

| Respiratory or Skin Sensitization | No data available | cleanchemlab.com |

| Germ Cell Mutagenicity | No data available | cleanchemlab.com |

| Carcinogenicity | No data available | cleanchemlab.com |

Mutagenicity, the capacity of a chemical to cause genetic mutations, is a critical safety concern due to its potential link to carcinogenicity. The International Council for Harmonisation (ICH) M7 guideline specifically addresses the assessment and control of mutagenic impurities in pharmaceuticals. jpionline.org

For this compound, specific data on germ cell mutagenicity is not available, as stated in its MSDS. cleanchemlab.com However, for the broader class of macitentan impurities, predictive computer programs suggested a negative potential for genotoxicity in the Ames assay. Furthermore, the major impurity of macitentan was confirmed to be negative in actual Ames assay testing, although it is not specified whether this compound is this major impurity.

Carcinogenicity studies are long-term assessments to determine if a substance can cause cancer. Direct carcinogenicity data for this compound is not available. cleanchemlab.com

In the absence of specific data for the impurity, information on the parent drug, macitentan, provides some context. Macitentan itself was tested in two-year carcinogenicity studies in both rats and mice and was found to have no drug-related carcinogenic effects. fda.gov

Data regarding the potential for this compound to cause skin or eye irritation is not available. cleanchemlab.com Similarly, there is no specific data on its reproductive toxicity. cleanchemlab.com

Macitentan can give rise to a variety of degradation products and process-related impurities depending on the synthetic route and storage conditions. researchgate.netbocsci.com A comparative toxicological assessment is challenging without specific data for this compound.

However, in silico studies of other macitentan impurities have indicated varying levels of risk. For instance, certain degradation products are predicted to have a high risk of mutagenicity and tumorigenicity, while others pose a high risk of irritation and reproductive effects. bocsci.com These predictions are linked to specific structural features, such as the presence of olefin ether or chloro ether groups. bocsci.com Macitentan is noted to be particularly susceptible to degradation in acidic environments. researchgate.netbocsci.com The control of these impurities is a critical aspect of ensuring the drug's quality and safety. daicelpharmastandards.com

Irritation and Reproductive Effects

Regulatory Considerations for Impurity Levels

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, based on ICH guidelines. clearsynth.com These guidelines provide a framework for identifying, qualifying, and setting acceptable limits for impurities to ensure patient safety. jpionline.orgslideshare.net

The ICH Q3A(R2) and Q3B(R2) guidelines are central to the control of impurities in new drug substances and new drug products, respectively. biotech-spain.comich.orgeuropa.eu They establish thresholds for reporting, identification, and qualification of impurities.

According to ICH Q3A/Q3B guidelines, the threshold for identifying and reporting impurities is typically based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2 grams, the identification threshold is generally 0.10% or 1.0 mg per day intake, whichever is lower. jpionline.org Any impurity exceeding this level must be structurally identified.

The qualification threshold is the level at which an impurity must be evaluated for its biological safety. If an impurity's level in a new drug substance or product exceeds the qualification threshold, the manufacturer must provide data to justify that level.

The specific acceptable limit for this compound in the final drug product is not publicly disclosed. This limit would be established by the manufacturer and approved by regulatory authorities based on a comprehensive evaluation of its potential toxicity, the manufacturing process capability, and the stability of the drug product. bocsci.com The development of validated analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for quantifying impurities and ensuring they remain within these established limits. researchgate.net

Risk Management Principles for Genotoxic Impurities

The management of genotoxic impurities in pharmaceutical products is a critical aspect of ensuring patient safety. europeanpharmaceuticalreview.com These impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer, even at very low levels of exposure. europeanpharmaceuticalreview.comtapi.com Consequently, regulatory authorities and industry bodies have established comprehensive guidelines to control their presence in drug substances and products. europeanpharmaceuticalreview.comtapi.com

A cornerstone of risk management for genotoxic impurities is the principle of "as low as reasonably practicable" (ALARP). shimadzu.com.cn This principle dictates that efforts should be made to minimize the presence of such impurities to the lowest possible levels. tapi.com The primary goal is to avoid them altogether, but when that is not feasible, strict control measures are implemented. europeanpharmaceuticalreview.com

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. labmanager.comeuropa.eu This guideline outlines a science- and risk-based approach to identify, categorize, qualify, and control these impurities. tapi.comlabmanager.com

A key concept in this framework is the Threshold of Toxicological Concern (TTC). The TTC is a level of exposure for a genotoxic impurity that is considered to be associated with a negligible risk of carcinogenicity. shimadzu.com.cnlabmanager.com For lifetime exposure, the TTC is typically set at 1.5 µ g/day . tapi.comlabmanager.com However, this value can be adjusted based on the duration of treatment, with higher daily intakes permissible for shorter treatment periods. tapi.com For instance, recommended daily intake limits for genotoxic impurities are 10 µ g/day for a duration of 1-10 years, 20 µ g/day for 1-12 months, and 120 µ g/day for less than one month. tapi.com

The risk management strategy involves a thorough evaluation of the manufacturing process and the potential for the formation of genotoxic impurities. tapi.com This includes an assessment of starting materials, reagents, intermediates, and degradation products. bocsci.comjpionline.org Structure-activity relationship (SAR) assessments and computational toxicology tools are often used to predict the genotoxic potential of impurities. nihs.go.jp If a structural alert for genotoxicity is identified, further testing, such as a bacterial reverse mutation (Ames) test, is typically required to confirm the genotoxic potential. europeanpharmaceuticalreview.comshimadzu.com.cnnihs.go.jp

If an impurity is confirmed to be genotoxic, a risk assessment is conducted to determine the appropriate control strategy. nih.gov This may involve modifying the synthesis process to avoid the formation of the impurity, implementing additional purification steps to remove it, or establishing a specification limit for the impurity in the final drug substance based on the TTC. tapi.comlabmanager.com The chosen control strategy must be justified and documented. tapi.com

Documentation and Reporting Requirements for Impurities

The documentation and reporting of impurities are critical components of the regulatory submission for a new drug product. gmpinsiders.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a detailed framework for the reporting, identification, and qualification of impurities. gmpinsiders.compharmagrowthhub.com

Reporting Threshold

A reporting threshold is established, which is the level above which an impurity must be reported. gmpinsiders.compharmagrowthhub.com This threshold is based on the maximum daily dose (MDD) of the drug substance. pharmagrowthhub.com For drug products with a maximum daily dose of up to 1 gram, the reporting threshold is 0.1%. pmda.go.jp For those with a daily dose greater than 1 gram, the threshold is 0.05%. pmda.go.jp All impurities present at levels above the reporting threshold must be documented in the drug product specification. usp.org

Identification Threshold

The identification threshold is the level at which an impurity must be identified. jpionline.org Similar to the reporting threshold, the identification threshold is also dependent on the maximum daily dose of the drug. gmpinsiders.com For instance, for a drug with a maximum daily dose of less than 1 mg, the identification threshold is 1.0% or 5 µg Total Daily Intake (TDI), whichever is lower. pmda.go.jp For a maximum daily dose between 10 mg and 100 mg, the threshold is 0.5% or 200 µg TDI, whichever is lower. gmpinsiders.compmda.go.jp

Qualification Threshold

The qualification threshold is the level at which an impurity must be qualified from a safety perspective. jpionline.org If an impurity is present at a level above the qualification threshold, its safety must be justified. jpionline.org The qualification thresholds are also tiered based on the maximum daily dose. For example, for a drug with a maximum daily dose of less than 10 mg, the qualification threshold is 1.0% or 50 µg TDI, whichever is lower. pmda.go.jp For a drug with a maximum daily dose between 100 mg and 2 g, the threshold is 0.2% or 2 mg TDI, whichever is lower. pmda.go.jp

The documentation for impurities should include a summary of the actual and potential impurities, their origin (e.g., process-related or degradation product), and the analytical procedures used for their detection and quantification. bocsci.comijsrst.com For any impurity present above the identification threshold, a description of the efforts made to identify it should be provided. pmda.go.jp For impurities exceeding the qualification threshold, a comprehensive toxicological assessment is required to demonstrate their safety at the proposed level. jpionline.org

Control Strategies and Mitigation for Macitentan Impurity 1

Optimization of Manufacturing Processes to Minimize Impurity 1

The formation of impurities during the synthesis of Macitentan is a significant concern that necessitates rigorous control over the manufacturing process. daicelpharmastandards.com Impurities can originate from various sources, including starting materials, intermediates, and secondary reactions that occur alongside the primary synthesis route. bocsci.com Macitentan Impurity 1 can arise from incomplete reactions or the degradation of intermediates or the final product during synthesis. bocsci.comijsrst.com

Key strategies to minimize its formation include optimizing reaction parameters such as temperature, pressure, and reaction time to maximize the yield of Macitentan while reducing the potential for side reactions. bocsci.com For instance, certain patented processes for Macitentan synthesis note that prolonged reaction times (e.g., 70 hours) are not industrially feasible and lead to the formation of excess byproducts. google.com Careful selection of reagents and solvents is also critical to prevent unwanted chemical transformations.

Table 2: Overview of Manufacturing Process Control Strategies to Minimize Impurity 1

| Strategy | Action | Purpose | Reference |

| Process Optimization | Optimize reaction temperature and duration. | Reduce thermal degradation and minimize side reactions. | bocsci.comgoogle.com |

| Process Monitoring | Implement real-time analytical methods (e.g., in-line HPLC, NIR). | Track reaction progress, detect impurity formation promptly, and allow for immediate process adjustments. | bocsci.com |

| Purification | Employ multi-step crystallization with specific solvent systems and controlled cooling rates. | Selectively crystallize the pure Macitentan API, leaving Impurity 1 and other byproducts in the mother liquor. | bocsci.compatsnap.comacs.org |

The implementation of Process Analytical Technology (PAT) is a cornerstone of modern pharmaceutical manufacturing, enabling real-time control over the synthesis process. To minimize the formation of this compound, manufacturers can utilize in-line analytical methods such as High-Performance Liquid Chromatography (HPLC) and Near-Infrared (NIR) spectroscopy. bocsci.com

These techniques allow for the continuous monitoring of the reaction mixture, providing immediate data on the consumption of reactants and the formation of Macitentan and any impurities. bocsci.com By tracking the reaction's progress in real-time, operators can make swift adjustments to process parameters, such as temperature or reagent addition rate, to ensure the reaction proceeds to completion and to prevent conditions that favor the formation of Impurity 1. bocsci.com Post-synthesis, HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for detecting and quantifying impurities in the final crude material, with detection levels reported in the range of 0.20% to 0.50%. ijsrst.com

Following synthesis, a robust purification strategy is essential to remove any process-related impurities, including Impurity 1, to meet the stringent purity requirements of regulatory bodies like the International Council for Harmonisation (ICH). google.com

Crystallization is the primary method for purifying crude Macitentan. acs.org The technique relies on the differential solubility of Macitentan and its impurities in a selected solvent or solvent system. A successful crystallization process involves dissolving the crude product and then inducing crystallization under controlled conditions, causing the pure API to precipitate while impurities like Impurity 1 remain in the solution (mother liquor). bocsci.com

A patented refining method describes dissolving crude Macitentan in a solvent like ethyl acetate, sometimes mixed with n-hexane or methanol, followed by decolorization with activated carbon. patsnap.com The subsequent purification is achieved through a carefully controlled, staged cooling process. For example, the filtrate is first cooled to 45-55°C for an initial crystallization period before being further cooled to 20-30°C to maximize the yield of the pure product. patsnap.com This method has been shown to produce Macitentan with a purity exceeding 99.9%. patsnap.com

Fractional distillation is another purification technique, but it is primarily effective for separating volatile compounds based on differences in their boiling points. bocsci.com Given the high molecular weight and complex structure of this compound, it is not a volatile substance, making crystallization the more appropriate and effective method for its removal.

Purification Techniques for Impurity Removal

Stability Studies and Storage Conditions to Prevent Degradation

Macitentan is known to have stability issues and can degrade under various environmental stresses, leading to the formation of degradation products. researchgate.netbocsci.comchrom-china.com One of the most common degradation pathways involves the cleavage of the propylsulfamide group, which directly results in the formation of this compound. bocsci.com Therefore, understanding the drug's stability profile through forced degradation studies is crucial for establishing appropriate storage conditions and ensuring the long-term quality of the final drug product. researchgate.net

Forced degradation studies, conducted under the conditions stipulated by ICH guidelines, expose Macitentan to harsh environmental factors to identify potential degradation pathways and products. researchgate.netcolab.ws

pH (Hydrolysis): Macitentan is highly susceptible to degradation under both acidic and basic hydrolytic conditions. researchgate.netcolab.wssamipubco.com Studies show significant degradation when the drug is exposed to solutions of 1 N HCl and 1 N NaOH. chrom-china.comresearchgate.net In fact, the majority of Macitentan's degradation products have been documented under acidic conditions, where hydrolysis of the sulfamide bond can occur. bocsci.com

Temperature (Thermolysis): The drug is sensitive to thermal stress. chrom-china.comresearchgate.net Forced degradation studies have demonstrated degradation when Macitentan is exposed to dry heat at temperatures such as 80°C and 105°C. researchgate.netsamipubco.com

Humidity: Exposure to high humidity (e.g., 90% relative humidity) can promote degradation. researchgate.net This highlights the need for packaging that protects the drug product from moisture. bocsci.com

Light (Photolysis): In its solid state, Macitentan is generally considered to be stable and not sensitive to light. google.com However, some manufacturing and refining processes are conducted under conditions that avoid light, and photostability studies are a standard part of forced degradation testing to ensure no degradation occurs upon exposure to UV or visible light. patsnap.comresearchgate.net

Table 3: Summary of Forced Degradation Conditions for Macitentan

| Stress Condition | Parameters Used in Studies | Outcome | Reference |

| Acid Hydrolysis | 1 N HCl at 80°C for 15 min | Significant Degradation | chrom-china.comresearchgate.net |

| Base Hydrolysis | 1 N NaOH at 25°C for 45 min | Significant Degradation | chrom-china.comresearchgate.net |

| Oxidative | 6% (v/v) H₂O₂ at 80°C for 15 min | Slight Degradation | researchgate.netresearchgate.net |

| Thermal (Dry Heat) | 105°C for 16 hours | Sensitive / Degradation Observed | chrom-china.comresearchgate.net |

| Photolytic | UV light (200 Wh/m²) and visible light (1.2 million lux·h) | Stable in solid state | researchgate.net |

| Humidity | 25°C and 90% Relative Humidity for 24 hours | Degradation Observed | researchgate.net |

To prevent the degradation of Macitentan into Impurity 1 and other products, several strategies are employed during formulation and packaging. The selection of stable excipients is critical. The commercial formulation, Opsumit®, contains inactive ingredients like lactose monohydrate, microcrystalline cellulose, povidone, and polysorbate 80, which are chosen for their compatibility and ability to create a stable microenvironment for the API.

Proper storage and packaging are essential for maintaining the drug's shelf life. Recommendations include:

Climate Control: Storing the drug product in climate-controlled facilities to avoid temperature fluctuations that can accelerate degradation. bocsci.com

Moisture Protection: Using packaging with high moisture barrier properties, such as aluminum-based blisters or bottles containing desiccants like silica gel, to maintain a low-humidity environment. bocsci.com